molecular formula C10H8BrN5O B8525501 3-Amino-6-bromo-N-pyridin-3-ylpyrazine-2-carboxamide

3-Amino-6-bromo-N-pyridin-3-ylpyrazine-2-carboxamide

Cat. No. B8525501
M. Wt: 294.11 g/mol
InChI Key: OFHNXDIKOPHZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198285B2

Procedure details

3-Amino-6-bromopyrazine-2-carboxylic acid (1.07 kg), 3-aminopyridine (460 g), triethylamine (680 ml) and DMF (6.4 L) were charged into a reactor. The mixture was cooled to −5 to 0° C. and stirred for 15 min. Under a nitrogen flow, HATU (1.8 kg) was slowly added in many portions while maintaining the temperature below 10° C. Upon addition, thick yellow precipitate formed. After addition, the mixture was stirred at 20-25° C. for 1 h. The reaction was analysed for completion (3-Amino-6-bromopyrazine-2-carboxylic acid=0%). Water (13 L) was added under vigorous stirring. The yellow suspension was stirred at 25° C. for 30 min. The suspension was filtered and the filter cake was recharged into reactor. Water (13 L) was charged. The yellow suspension was warmed to 50° C. and stirred at this temperature for 2 h. The suspension was filtered and the filter cake was washed with water. The wet product (3-Amino-6-bromo-N-(pyridin-3-yl)pyrazine-2-carboxamide) was dried in oven at 55° C. under a flow of nitrogen. (1.14 Kg).
Quantity
1.07 kg
Type
reactant
Reaction Step One
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
680 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4 L
Type
solvent
Reaction Step One
Name
Quantity
1.8 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([OH:11])=O)=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.[NH2:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.C(N(CC)CC)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>O.CN(C=O)C>[NH2:1][C:2]1[C:3]([C:9]([NH:12][C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)=[O:11])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.07 kg
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)O
Name
Quantity
460 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
680 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.4 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.8 kg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)O
Step Four
Name
Quantity
13 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C
ADDITION
Type
ADDITION
Details
Upon addition, thick yellow precipitate
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20-25° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The yellow suspension was stirred at 25° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filter cake was recharged into reactor
ADDITION
Type
ADDITION
Details
Water (13 L) was charged
TEMPERATURE
Type
TEMPERATURE
Details
The yellow suspension was warmed to 50° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The wet product (3-Amino-6-bromo-N-(pyridin-3-yl)pyrazine-2-carboxamide) was dried in oven at 55° C. under a flow of nitrogen

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC=1C(=NC(=CN1)Br)C(=O)NC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.